

SSR128129E: A Profile of a Highly Selective Allosteric FGFR Inhibitor

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Compound Name:	SSR128129E	
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Toulouse, France – November 8, 2025 – This guide provides a comprehensive analysis of the selectivity profile of **SSR128129E**, a novel, orally-active, allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Developed for researchers, scientists, and drug development professionals, this document compiles available experimental data to compare its performance and unique mechanism of action against other tyrosine kinase inhibitors.

SSR128129E distinguishes itself by binding to the extracellular domain of FGFRs, a mechanism that confers a high degree of selectivity for this family of receptor tyrosine kinases (RTKs)[1][2][3]. Unlike traditional ATP-competitive inhibitors, **SSR128129E** does not compete with FGF for binding but rather inhibits FGF-induced signaling in an allosteric manner[1][3]. This mode of action is reported to prevent the internalization of the FGF/FGFR complex, thereby blocking downstream signaling pathways[4].

Quantitative Analysis of FGFR Inhibition

SSR128129E demonstrates potent inhibition of FGFR1 in biochemical assays and functional inhibition of FGFR1-4 mediated cellular responses in the nanomolar range. While broadspectrum quantitative data against a panel of unrelated tyrosine kinases is not publicly available, multiple sources assert that **SSR128129E** does not affect other related RTKs, highlighting its specificity[5][6].



Target	Assay Type	IC50 Value	Reference
FGFR1	Kinase Assay (Biochemical)	1.9 μΜ	[1][5][6][7][8]
FGF2-induced Endothelial Cell Proliferation	Cell-based	31 nM	[5][6][7][8]
FGF2-induced Endothelial Cell Migration	Cell-based	15.2 nM	[5][7][8]

Comparison with Alternative Tyrosine Kinase Inhibitors

SSR128129E's allosteric, extracellular mechanism of action presents a significant departure from the majority of tyrosine kinase inhibitors, which are typically ATP-competitive and target the intracellular kinase domain. This offers potential advantages in terms of selectivity and the circumvention of resistance mechanisms associated with the ATP-binding pocket.

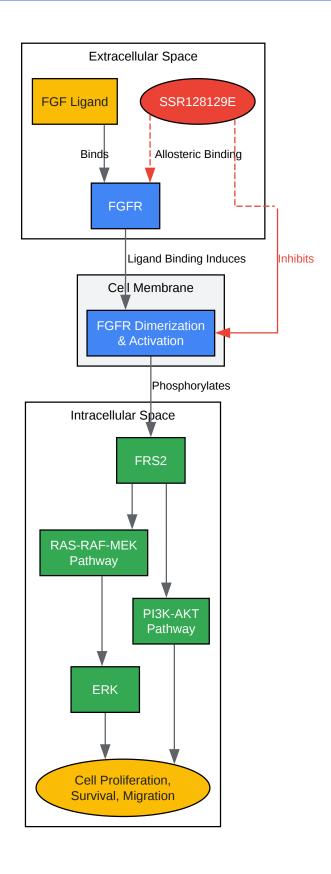
Feature	SSR128129E (Allosteric Inhibitor)	Traditional ATP- Competitive TKIs
Binding Site	Extracellular domain of FGFR[1][3]	Intracellular ATP-binding pocket of the kinase domain
Mechanism	Allosteric inhibition, prevents receptor internalization[4]	Competitive inhibition of ATP binding, blocking autophosphorylation
Selectivity	High for FGFR family; reported not to affect other RTKs[5][6]	Variable; can have off-target effects on other kinases with similar ATP-binding sites
Competition	Does not compete with the natural ligand (FGF)[1][3]	Competes directly with ATP



Signaling Pathway of FGF/FGFR and Inhibition by SSR128129E

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation[1]. **SSR128129E** intercepts this pathway at its inception.





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Caption: FGF/FGFR signaling pathway and the inhibitory action of SSR128129E.

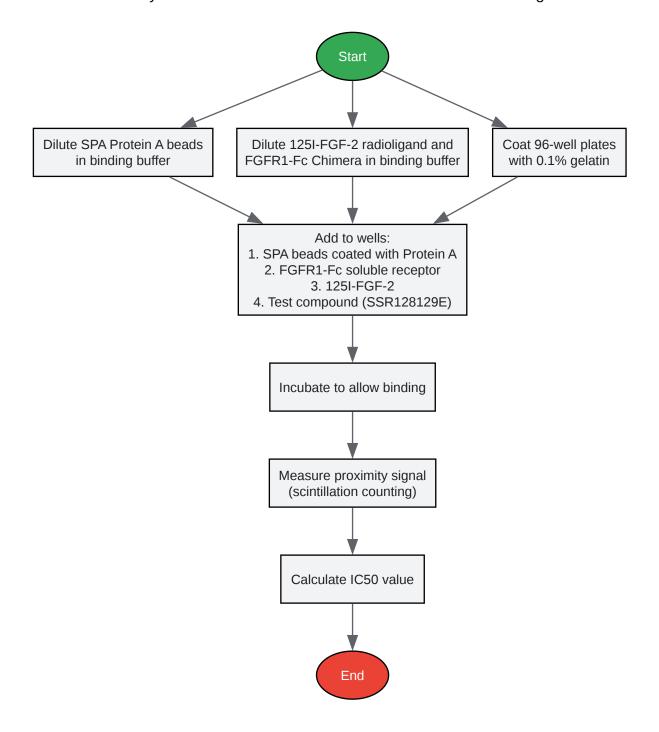


Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **SSR128129E**.

Scintillation Proximity Assay (SPA) for FGFR1 Binding

This biochemical assay was utilized to determine the IC50 of SSR128129E against FGFR1.





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Caption: Workflow for the Scintillation Proximity Assay (SPA).

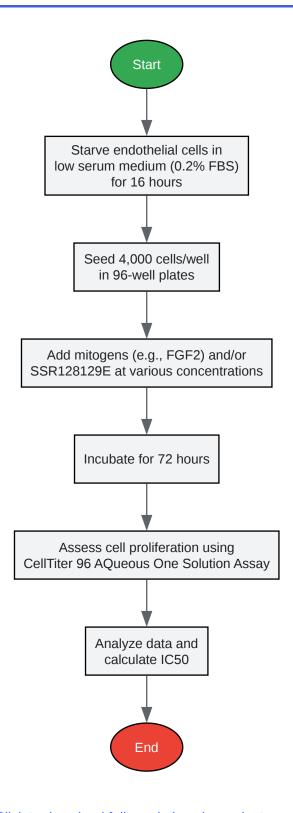
Protocol Details:

- Beads: SPA protein A beads are suspended in a binding buffer (containing KCl, MgSO4, NaCl, NaHCO3, NaH2PO4, bis Tris Propane, Glucose, and Gelatin at pH 7.0)[5][6].
- Reagents: 125I-FGF-2 radioligand and FGFR-1IIIcß Fc Chimera soluble receptor are diluted in the same binding buffer[5][6].
- Assay Plate: Binding is performed in 96-well plates pre-coated with 0.1% gelatin[5][6].
- Reaction: The binding of 125I-FGF-2 to the FGFR1-Fc, which is captured by the Protein A beads, is measured. Non-specific binding is determined in the presence of excess unlabeled FGF-2[5][6].

Cell Proliferation Assay

This cell-based assay was used to assess the functional impact of **SSR128129E** on FGF-stimulated cell growth.





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Caption: Workflow for the Cell Proliferation Assay.

Protocol Details:



- Cell Lines: Porcine aortic endothelial (PAE) cells or other relevant cell lines are used[5].
- Procedure: Exponentially growing cells are serum-starved to synchronize them and then seeded. They are subsequently exposed to mitogens to stimulate proliferation in the presence or absence of **SSR128129E** for 72 hours[5].
- Measurement: Cell proliferation is quantified using a colorimetric method (CellTiter 96
 AQueous One Solution Cell Proliferation Assay), which measures the number of viable
 cells[5]. A medium with 10% FBS is typically used as a positive control[5].

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